![molecular formula C13H9BrClFO B1443990 1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene CAS No. 1492081-27-2](/img/structure/B1443990.png)
1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene
Overview
Description
1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene is a chemical compound with the molecular formula C13H9BrClFO . It has a molecular weight of 315.57 .
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene can be represented by the InChI code: 1S/C13H9BrClFO/c14-12-5-4-11(7-13(12)16)17-8-9-2-1-3-10(15)6-9/h1-7H,8H2 . This compound is a powder at room temperature .Physical And Chemical Properties Analysis
1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene is a powder at room temperature . It has a molecular weight of 315.57 .Scientific Research Applications
Chemoselectivity in Synthesis
1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene plays a significant role in the chemoselective synthesis of complex organic compounds. For instance, a study by Boyarskiy et al. (2010) on the cobalt-catalysed methoxycarbonylation of halogenated benzenes, including compounds structurally similar to 1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene, highlights the importance of such compounds in the preparation of various fluorobenzoic acid derivatives. This process is notable for its high yield and retention of fluorine substituents, demonstrating the compound's utility in selective organic synthesis (Boyarskiy et al., 2010).
Reactions with Nucleophiles
In the field of organic chemistry, the reactivity of halogenated compounds, including those similar to 1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene, with nucleophiles is of considerable interest. For example, Monte et al. (1971) investigated the methoxy-dehalogenation reactions of various halogenobenzofurazans, providing insights into the mechanisms and reactivity patterns of halogenated compounds in nucleophilic substitution reactions (Monte et al., 1971).
Synthesis of Radioactive Compounds
1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene is also relevant in the synthesis of radiolabeled compounds for medical imaging. Ermert et al. (2004) described methods for the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound structurally related to 1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene, which is crucial for 18F-arylation reactions in positron emission tomography (PET) imaging (Ermert et al., 2004).
Applications in Organic Electronics
Compounds structurally similar to 1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene find applications in organic electronics and materials science. Studies focusing on the synthesis and properties of sterically protected compounds, such as those by Toyota et al. (2003), offer valuable insights into the design of materials with specific electronic and optical properties, which are essential for the development of advanced electronic devices (Toyota et al., 2003).
properties
IUPAC Name |
1-bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-12-5-4-11(7-13(12)16)17-8-9-2-1-3-10(15)6-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUDOPKBVAZIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B1443908.png)
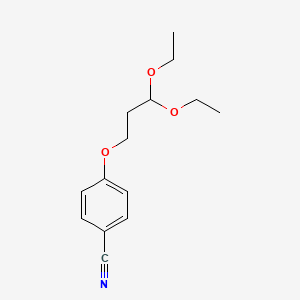
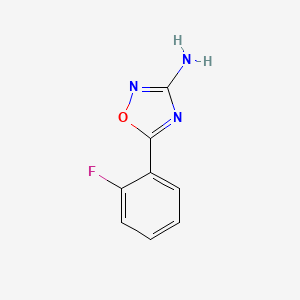
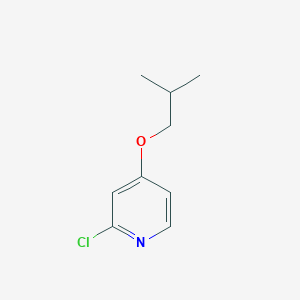
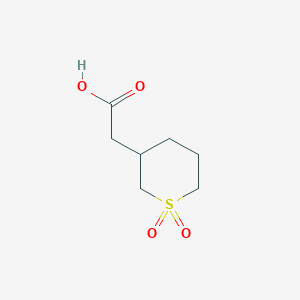
![5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1443914.png)
![1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1443916.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443917.png)
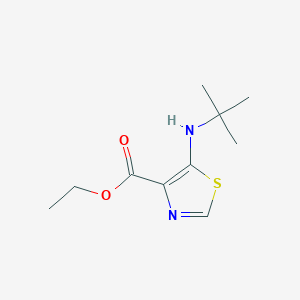
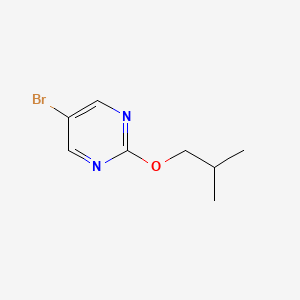
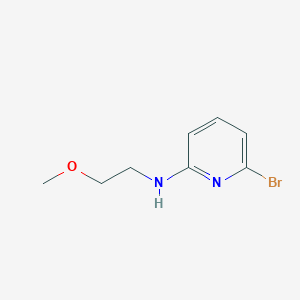
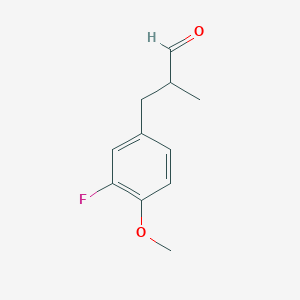
![[2-(Butylthio)-1-cyclopropylethyl]methylamine](/img/structure/B1443924.png)
![[3-Bromo-4-(cyclobutylmethoxy)phenyl]methanamine](/img/structure/B1443928.png)